2-(1,3,5-Dithiazinan-5-yl)phenol
Description
Contextual Significance of 1,3,5-Dithiazinane Heterocycles in Synthetic Chemistry
The 1,3,5-dithiazinane ring is a six-membered heterocycle containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5, respectively. This ring system is of interest in synthetic chemistry for several reasons. The presence of both sulfur and nitrogen atoms provides multiple sites for chemical modification.
1,3,5-Dithiazinanes can be synthesized through the condensation reaction of an amine, formaldehyde (B43269), and hydrogen sulfide (B99878). This method allows for the incorporation of a variety of substituents on the nitrogen atom, influencing the properties and reactivity of the resulting heterocycle. While not as common as their 1,3-dithiane (B146892) or 1,3,5-triazine (B166579) cousins, 1,3,5-dithiazinanes have been explored for their reactivity and potential as synthetic intermediates. For instance, N-substituted 1,3,5-dithiazinanes can be synthesized effectively through reactions of N-methyl-1,3,5-dithiazinane or 1,3,5-trithiane (B122704) with aromatic amines in the presence of transition and rare earth metal salts and complexes. nih.gov
A closely related compound, 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696), is known to form as a byproduct in industrial gas sweetening processes that use monoethanolamine (MEA) triazine to scavenge hydrogen sulfide. chemicalbook.commdpi.com The study of this and other similar molecules provides valuable insights into the stability and reactivity of the 1,3,5-dithiazinane ring system. nih.govchemicalbook.comresearchgate.netchemicalbook.com
Importance of Phenolic Moieties in Chemical Synthesis and Ligand Design
The phenolic moiety, a hydroxyl group attached to a benzene (B151609) ring, is a cornerstone of chemical synthesis and ligand design. Phenols are weakly acidic and can be deprotonated to form highly reactive phenoxide ions. mdpi.com The hydroxyl group can also participate in hydrogen bonding, which influences the solubility and physical properties of the molecule. mdpi.com
In the context of ligand design, the oxygen atom of the phenolic hydroxyl group is a hard donor, making it an excellent coordinating agent for a variety of metal ions, including iron(III) and copper(II). mdpi.com The formation of stable metal-phenolic networks (MPNs) is a testament to the strong coordinating ability of phenols. researchgate.net These networks are being explored for a wide range of applications, from coatings to drug delivery. researchgate.net The position of the hydroxyl group on the aromatic ring, along with the presence of other substituents, can be tuned to modulate the coordinating properties and create ligands with specific selectivities for different metal ions. ontosight.ai
Overview of Research Trajectories for 2-(1,3,5-Dithiazinan-5-yl)phenol
Currently, there is a notable lack of dedicated research focusing exclusively on this compound in the publicly available scientific literature. Its existence is documented in chemical databases, but detailed studies on its synthesis, properties, and applications are yet to be published.
However, based on the known chemistry of its constituent parts, several research trajectories can be envisioned:
Synthesis and Characterization: The development of an efficient and selective synthesis for this compound would be the first crucial step. This would likely involve the reaction of 2-aminophenol (B121084) with formaldehyde and a source of sulfide, or the N-arylation of a pre-formed 1,3,5-dithiazinane ring. Detailed spectroscopic and crystallographic characterization would be essential to understand its structural features.
Coordination Chemistry: Given the presence of the phenolic hydroxyl group and the nitrogen and sulfur atoms in the dithiazinane ring, this molecule could act as a multidentate ligand. Research could focus on its ability to form complexes with various transition metals, and the characterization of these complexes could reveal interesting structural and electronic properties.
Materials Science: The ability of the phenolic moiety to form metal-phenolic networks suggests that this compound could be a valuable building block for new functional materials with potential applications in catalysis, sensing, or as adsorbents.
Biological Evaluation: While outside the scope of this article, the combination of a phenol (B47542) and a sulfur-containing heterocycle could lead to interesting biological activities, prompting future investigations in medicinal chemistry.
The following tables provide a summary of the key chemical entities discussed in this article.
Table 1: Core Heterocyclic and Functional Moieties
| Name | Structure | Key Features |
| 1,3,5-Dithiazinane | A six-membered ring with two sulfur and one nitrogen atom. | Provides a scaffold for N-substitution and potential coordination sites. |
| Phenol | A hydroxyl group attached to a benzene ring. | Acts as a proton donor and a coordinating group for metal ions. |
Structure
3D Structure
Properties
CAS No. |
920265-56-1 |
|---|---|
Molecular Formula |
C9H11NOS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-(1,3,5-dithiazinan-5-yl)phenol |
InChI |
InChI=1S/C9H11NOS2/c11-9-4-2-1-3-8(9)10-5-12-7-13-6-10/h1-4,11H,5-7H2 |
InChI Key |
ONPMVPRGASHSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSCS1)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,3,5 Dithiazinan 5 Yl Phenol and Analogues
Direct Synthesis Strategies for 2-(1,3,5-Dithiazinan-5-yl)phenol
Direct synthesis aims to construct the target molecule in a single or few steps from readily available precursors.
A key strategy for the synthesis of N-aryl-1,3,5-dithiazinanes involves the reaction of aniline (B41778) derivatives with N-methyl-1,3,5-dithiazinane. researchgate.net This method has been successfully applied to aminophenol isomers. Specifically, the reaction of ortho- and para-aminophenols with N-methyl-1,3,5-dithiazinane in the presence of a catalyst provides the corresponding (1,3,5-dithiazinan-5-yl)phenols. researchgate.net The reaction proceeds in high yields, for instance, 72% for the ortho-isomer and 91% for the para-isomer. researchgate.net Transition and rare earth metal salts and complexes are effective catalysts for this transformation. researchgate.net The proposed mechanism suggests that coordination of the aminophenol to the metal ion enhances the mobility of the N-H proton, facilitating the reaction. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| o-Aminophenol | N-methyl-1,3,5-dithiazinane | This compound | 72 |
| p-Aminophenol | N-methyl-1,3,5-dithiazinane | 4-(1,3,5-Dithiazinan-5-yl)phenol | 91 |
Another effective method for the synthesis of N-substituted 1,3,5-dithiazinanes is the catalytic recyclization of 1,3,5-trithiane (B122704) with various amines. researchgate.netresearchgate.net This approach has been shown to work with aryl amines, including aminophenols. researchgate.net The reaction of o- and p-aminophenols with formaldehyde (B43269) and hydrogen sulfide (B99878) can yield the corresponding (4H-1,3,5-dithiazin-5(6H)-yl)phenols in high yields of 86% and 71%, respectively. researchgate.net In this process, 1,3,5-trithiane can be used as a stable source of thioformaldehyde. wikipedia.org The reaction likely proceeds through the cleavage of the C-S bonds in the trithiane ring and subsequent condensation with the amine and formaldehyde. researchgate.net
General Synthetic Routes for the 1,3,5-Dithiazinane Scaffold
The 1,3,5-dithiazinane ring is a key structural motif, and its general synthesis is well-established.
The most common and versatile method for constructing the 1,3,5-dithiazinane ring is the three-component condensation of a primary amine, formaldehyde, and a sulfur source. researchgate.netmdpi.com Hydrogen sulfide or its salts, such as sodium hydrosulfide (B80085), are typically used as the sulfur source. mdpi.com This reaction is a type of cyclothiomethylation. dntb.gov.ua The stoichiometry of the reactants is crucial and can influence the final product. For example, the reaction of aminophenol isomers with formaldehyde and hydrogen sulfide in a 1:3:2 ratio leads to the formation of the desired 1,3,5-dithiazinane derivatives. researchgate.net
An example of this is the synthesis of 5-benzyl-1,3,5-dithiazinane, where N-benzylamine is reacted with aqueous formaldehyde and sodium hydrosulfide at low temperatures, followed by stirring at room temperature. mdpi.com
N-substitution in 1,3,5-dithiazinane systems is typically achieved by selecting the appropriate primary amine during the condensation reaction described in section 2.2.1. However, transamination-like reactions can also occur. The reaction of N-methyl-1,3,5-dithiazinane with various aromatic amines, including aminophenols, demonstrates that the N-methyl group can be displaced by another amine, leading to a new N-substituted 1,3,5-dithiazinane. researchgate.net This highlights a method for modifying an existing 1,3,5-dithiazinane ring.
Ortho-Functionalization Strategies for Phenolic Derivatives
While not specific to this compound, general strategies for the ortho-functionalization of phenols are relevant for creating a diverse range of derivatives. These methods often rely on transition metal catalysis to direct substitution to the position ortho to the hydroxyl group.
Several methods have been developed for the ortho-C–H olefination of phenol (B47542) derivatives, which can be achieved using palladium(II) catalysts in combination with weakly coordinating auxiliaries and ligand acceleration. nih.govnih.govacs.org These reactions can be directed to the ortho position, providing a route to valuable olefinated phenols. nih.govnih.govacs.org
Another approach involves iridium-mediated nucleophilic ortho-functionalization of phenols. acs.org In this method, treatment of an iridium-phenoxide complex with various nucleophiles results in regiospecific addition at the ortho-position. acs.org Oxidation of the resulting iridium complexes can then yield the ortho-functionalized phenols. acs.org
Ruthenium-catalyzed ortho-alkylation of phenols has also been reported. For instance, the reaction of phenol with 1-phenylethanol (B42297) in the presence of a pincer-ruthenium complex can lead to ortho-alkylated products. rsc.org
| Method | Catalyst/Reagent | Type of Functionalization |
| C-H Olefination | Pd(II) with auxiliaries | Olefination |
| Nucleophilic Addition | Iridium complexes | Addition of C, N, S nucleophiles |
| Alkylation | Pincer-ruthenium complex | Alkylation |
Structural Elucidation and Spectroscopic Characterization of 2 1,3,5 Dithiazinan 5 Yl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the derivatives of 2-(1,3,5-dithiazinan-5-yl)phenol, various NMR techniques are employed to characterize their intricate structures.
Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms in a molecule. In a typical derivative like 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696), distinct signals are expected for the protons of the dithiazinane ring and the N-substituted ethanol (B145695) side chain.
The protons on the carbons adjacent to the nitrogen and sulfur atoms in the dithiazinane ring (S-CH₂-N and S-CH₂-S) would produce complex multiplets due to spin-spin coupling. The protons of the ethyl group (-CH₂-CH₂-OH) would typically appear as two triplets, assuming free rotation. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would be deshielded and appear at a lower field than the methylene group adjacent to the hydroxyl group (-CH₂-OH) oregonstate.edulibretexts.org. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can be variable; its identity can be confirmed by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O) libretexts.org.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1,3,5-Dithiazinan-5-yl)ethanol
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| S-CH₂-S | ~4.0 - 5.0 | Singlet / AB quartet | Protons on the dithiazinane ring between two sulfur atoms. |
| N-CH₂-S | ~3.0 - 4.0 | Multiplet | Protons on the dithiazinane ring adjacent to nitrogen and sulfur. |
| N-CH₂- | ~2.5 - 3.5 | Triplet | Methylene protons of the ethanol side chain, adjacent to nitrogen. |
| -CH₂-OH | ~3.5 - 4.5 | Triplet | Methylene protons of the ethanol side chain, adjacent to the hydroxyl group. libretexts.org |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. udel.edu In the proton-decoupled ¹³C NMR spectrum of 2-(1,3,5-dithiazinan-5-yl)ethanol, each non-equivalent carbon atom gives a single peak, allowing for a direct count of the different carbon environments.
The chemical shifts are influenced by the electronegativity of adjacent atoms. Carbons bonded to nitrogen or sulfur (in the dithiazinane ring) and oxygen (in the ethanol side chain) are expected to resonate at lower fields (higher ppm values) compared to simple alkane carbons. bhu.ac.inoregonstate.edu The carbon atom situated between two sulfur atoms (S-C-S) would likely have the highest chemical shift among the ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1,3,5-Dithiazinan-5-yl)ethanol
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| S-C H₂-S | ~70 - 80 | Dithiazinane ring carbon, highly deshielded by two sulfur atoms. |
| N-C H₂-S | ~50 - 60 | Dithiazinane ring carbons adjacent to nitrogen and sulfur. |
| N-C H₂- | ~50 - 60 | Ethanol side chain carbon, adjacent to nitrogen. |
While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals for complex structures.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the ethanol side chain, showing a correlation between the N-CH₂ and -CH₂-OH proton signals.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra, for example, by linking the proton signal of the -CH₂-OH group to its corresponding carbon signal.
These techniques provide a robust framework for the complete assignment of the molecular structure in solution.
The reactivity of the hydroxyl and nitrogen atoms in 2-(1,3,5-dithiazinan-5-yl)ethanol and its derivatives allows for the formation of various complexes and new compounds. Research has shown that these derivatives can react to form a series of boric esters, phosphites, phosphates, thiophosphates, and selenophosphates. researchgate.net
The characterization of these new molecules relies heavily on heteronuclear NMR.
¹¹B NMR is used to study the products of reactions with boron-containing reagents like BF₃·OEt₂ and BCl₃·DMS, confirming the formation of N→B coordination bonds in the resulting spiro-compounds. researchgate.net
³¹P NMR and ⁷⁷Se NMR are essential for characterizing the corresponding phosphite (B83602), phosphate, thiophosphate, and selenophosphate derivatives. researchgate.net The chemical shifts in these spectra provide crucial information about the oxidation state and coordination environment of the phosphorus and selenium atoms.
Studies have also been conducted on adducts with aluminum and gallium halides, which can be analyzed by techniques like ²⁷Al NMR . researchgate.net
These heteronuclear NMR studies are vital for understanding the chemistry of these derivatives beyond their basic carbon-hydrogen framework.
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and intermolecular interactions of the molecule in a crystal lattice.
Single-crystal X-ray diffraction studies on 2-(1,3,5-dithiazinan-5-yl)ethanol have provided a detailed view of its molecular structure. iucr.org The compound is known to exist in at least two polymorphic forms. The orthorhombic form II, crystallizing in the Pbca space group, reveals several key structural features. iucr.org
The 1,3,5-dithiazinane ring adopts a stable chair conformation . The N-ethanol substituent occupies an axial position on this ring. A significant feature of the crystal packing is the formation of centrosymmetric dimers , where two molecules are linked by a pair of strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of its neighbor. iucr.orgiucr.org This contrasts with the helical O-H···O hydrogen-bonded strands found in polymorph I. iucr.org
The bond lengths and angles are within expected ranges for such a structure. The geometry around the nitrogen atom is trigonal pyramidal, consistent with an sp³-hybridized amine. iucr.org
Table 3: Selected Bond Parameters for 2-(1,3,5-Dithiazinan-5-yl)ethanol (Form II at 150 K)
| Bond/Angle | Parameter | Value |
|---|---|---|
| Bond Lengths | C-N | ~1.47 Å |
| C-S | ~1.82 Å | |
| C-O | ~1.42 Å | |
| N-C(ring) | ~1.47 Å | |
| N-C(chain) | ~1.48 Å | |
| Bond Angles | C-N-C | 113.16(5)° - 114.49(5)° |
| C-S-C | ~98° | |
| N-C-C(chain) | ~111° | |
| Torsion Angle | O-C-C-N | ~61° (gauche) |
Data sourced from crystallographic studies of the orthorhombic polymorph. iucr.org
This detailed crystallographic data is crucial for understanding the steric and electronic properties of the molecule and provides an empirical basis for computational modeling and further chemical studies.
Analysis of Conformational Preferences
A detailed analysis of the conformational preferences of this compound would involve the study of the orientation of the phenol (B47542) substituent relative to the dithiazinane ring. The 1,3,5-dithiazinane ring typically adopts a chair conformation to minimize steric strain. The orientation of the N-substituent (the 2-hydroxyphenyl group) can be either axial or equatorial. The preferred conformation would be determined by a combination of steric and electronic factors. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen or sulfur atoms of the dithiazinane ring could also play a significant role in stabilizing a particular conformation. Variable temperature NMR studies would be instrumental in determining the energy barriers for ring inversion and rotation around the N-C bond.
Stereochemical Assignments
For a complete stereochemical assignment, the chirality of the molecule would need to be considered. If the molecule were to exist as enantiomers, techniques such as chiral chromatography or NMR spectroscopy using chiral shift reagents would be necessary to distinguish between them. The absolute configuration could be determined by X-ray crystallography of a single crystal or through chiroptical methods like circular dichroism (CD) spectroscopy, correlated with theoretical calculations.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would provide crucial information about its functional groups. Key vibrational bands would be expected for the O-H stretch of the phenol, the aromatic C-H and C=C stretches, and the C-N and C-S stretches of the dithiazinane ring. The position and shape of the O-H stretching band could provide evidence for intramolecular hydrogen bonding.
Table 1: Expected Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | O-H stretch (phenol) |
| Data not available | C-H stretch (aromatic) |
| Data not available | C=C stretch (aromatic) |
| Data not available | C-N stretch |
| Data not available | C-S stretch |
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would confirm the molecular formula. The fragmentation pattern would offer clues about the structure, with characteristic losses of fragments such as the hydroxyl group, the phenol ring, or parts of the dithiazinane ring.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z | Fragment Ion |
| Data not available | [C₁₀H₁₃NOS₂]⁺ (Molecular Ion) |
| Data not available | Expected Fragments |
Conformational Analysis and Stereochemistry of the 2 1,3,5 Dithiazinan 5 Yl Phenol Scaffold
Dithiazine Ring Conformational Studies
The 1,3,5-dithiazinane ring, a six-membered heterocycle containing two sulfur atoms and one nitrogen atom, typically adopts a chair conformation to minimize torsional and steric strain. This preference is well-documented for various substituted 1,3,5-dithiazinanes.
In the case of the analogous compound, 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696), X-ray crystallographic studies have unequivocally shown that the dithiazine ring exists in a stable chair conformation. The nitrogen atom in the ring is sp³ hybridized, as evidenced by the sum of its bond angles being approximately 342.06°. This geometry leads to a puckered ring system, which is characteristic of a chair form. The preference for the chair conformation is a recurring theme across different crystalline forms and salts of this molecule, indicating its inherent stability.
Given the structural similarities, it is highly probable that the 1,3,5-dithiazinane ring in 2-(1,3,5-dithiazinan-5-yl)phenol also adopts a chair conformation. The fundamental energetic factors that favor the chair form in the ethanol (B145695) analogue would be expected to operate similarly in the phenol (B47542) derivative.
| Structural Feature | Observation in 2-(1,3,5-dithiazinan-5-yl)ethanol Analogue | Inferred for this compound |
| Dithiazine Ring Conformation | Chair | Chair |
| Nitrogen Hybridization | sp³ | sp³ |
Influence of Substituents on Ring Conformation
The orientation of substituents on the 1,3,5-dithiazinane ring is a critical aspect of its stereochemistry. In a chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these orientations is governed by steric and electronic effects.
For 2-(1,3,5-dithiazinan-5-yl)ethanol, crystallographic data reveal that the 2-hydroxyethyl group is situated in an axial position on the dithiazine ring. This axial preference is consistently observed across its different polymorphic forms and salts, suggesting a strong energetic preference for this conformation in the solid state. This indicates that the molecule preferentially adopts this specific molecular arrangement.
In extrapolating to this compound, the influence of the phenol substituent must be considered. The phenol group is bulkier than the ethanol group, which would typically increase the steric hindrance in an axial position due to 1,3-diaxial interactions with the axial hydrogen atoms on the dithiazine ring. However, electronic factors, such as intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the sulfur atoms of the dithiazine ring, could potentially stabilize the axial conformation. Computational studies would be invaluable in determining the precise energetic balance and the most stable orientation of the phenol substituent.
| Substituent | Observed Position in Analogue | Potential Influences in Phenol Derivative |
| 2-hydroxyethyl | Axial | - Increased steric bulk of phenol group- Potential for intramolecular hydrogen bonding |
Conformational Dynamics and Energy Barriers
The chair conformation of the 1,3,5-dithiazinane ring is not static but can undergo a ring-flipping process, leading to an equilibrium between two chair conformers. In this process, axial substituents become equatorial and vice versa. The energy barrier to this ring inversion is a key parameter that defines the conformational flexibility of the molecule.
While specific energy barriers for this compound have not been reported, variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying such dynamic processes. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational exchange and the associated activation energies. For related heterocyclic systems, these energy barriers are typically in a range that allows for the observation of distinct conformers at low temperatures and an averaged spectrum at room temperature.
For this compound, a similar dynamic equilibrium between two chair conformers is expected. The relative populations of the axial and equatorial conformers would be determined by their free energy difference (ΔG°).
| Conformer | Relative Energy (Hypothetical) | Key Interactions |
| Axial-Phenol | Potentially higher due to sterics | 1,3-diaxial interactions |
| Equatorial-Phenol | Potentially lower due to reduced sterics | Gauche interactions with ring atoms |
Note: The relative energies are hypothetical and would require experimental or computational validation.
Stereochemical Implications in Synthesis and Reactivity
The defined conformational preferences of the this compound scaffold have significant implications for its synthesis and chemical reactivity. The stereochemistry of the dithiazine ring can direct the approach of reagents and influence the stereochemical outcome of reactions.
In the synthesis of substituted 1,3,5-dithiazinanes, the stereoselectivity of the cyclization reaction can be influenced by the nature of the starting materials and the reaction conditions. The pre-existing stereocenters in the precursors can lead to the diastereoselective formation of one conformer over another.
The fixed chair conformation and the orientation of the substituent can be exploited in stereoselective synthesis to control the formation of new stereocenters in reactions involving the phenol ring or the dithiazine moiety.
Reactivity and Mechanistic Investigations of 2 1,3,5 Dithiazinan 5 Yl Phenol
Reactions at the Dithiazinane Nitrogen Atom
The nitrogen atom within the 1,3,5-dithiazinane ring is a key site for various chemical modifications, including tosylation and amination reactions.
Tosylation Reactions and Derivative Formation
The tosylation of related 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) derivatives provides insight into the potential reactivity of the nitrogen atom in 2-(1,3,5-dithiazinan-5-yl)phenol. When 2-(1,3,5-dithiazinan-5-yl)ethanol and its substituted analogues are treated with tosyl chloride (TsCl) and triethylamine (B128534) (NEt3) in dichloromethane (B109758) (CH2Cl2), the reaction yields 3-tosyl-1,3-oxazolidine derivatives. researchgate.net This suggests a reaction pathway where the nitrogen atom participates in a cyclization reaction. In contrast, when the tosylation is carried out in the presence of trimethylamine (B31210) hydrochloride (NHMe3Cl), the corresponding O-tosyl-2-(1,3,5-dithiazinan-5-yl)ethanol derivatives are formed, indicating that the reaction conditions significantly influence the final product. researchgate.net
The classical method for tosylation involves treating a substrate with TsCl and a base like pyridine (B92270) or triethylamine in a solvent such as dichloromethane. lookchem.com However, this method can sometimes lead to longer reaction times and undesired side reactions. lookchem.com More modern and efficient methods for the tosylation of phenols, amines, and alcohols have been developed, employing reagents like [DMAPTs]+Cl−, which allows for base-free and chromatography-free preparation of sulfonate esters and sulfonamides in high yields. lookchem.com
| Reactant | Reagents | Product |
| 2-(1,3,5-dithiazinan-5-yl)ethanol | TsCl, NEt3, CH2Cl2 | 3-tosyl-1,3-oxazolidine derivative |
| 2-(1,3,5-dithiazinan-5-yl)ethanol | TsCl, NHMe3Cl | O-tosyl-2-(1,3,5-dithiazinan-5-yl)ethanol derivative |
| Phenols/Alcohols | [DMAPTs]+Cl− | Sulfonate esters |
| Amines | [DMAPTs]+Cl− | Sulfonamides |
Amination Reactions
The amination of phenols can proceed through various catalytic pathways. For instance, the amination of phenol (B47542) with ammonia (B1221849) to produce cyclohexylamine (B46788) has been studied using a Ni/Al2O3 catalyst. mdpi.com The proposed reaction pathway begins with the hydrogenation of phenol to cyclohexenol, which then undergoes keto-enol tautomerization to cyclohexanone (B45756). mdpi.com Subsequently, a catalyzed condensation of cyclohexanone with ammonia forms cyclohexanimine, which is further hydrogenated to the final amine product. mdpi.com
In another example, the reaction of 2-(1,3,5-dithiazinan-5-yl)ethanol or its 1-methylethanol analogue with benzylamine (B48309) results in the formation of 1,3,5-tribenzyl-1,3,5-triazinane. researchgate.net This indicates a ring transformation reaction where the dithiazinane ring is converted to a triazinane ring.
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group of the phenol moiety is a primary site for electrophilic substitution reactions on the aromatic ring. This group strongly activates the benzene (B151609) ring, directing incoming electrophiles to the ortho and para positions. mlsu.ac.in
Common electrophilic substitution reactions for phenols include:
Nitration: Reaction with dilute nitric acid yields a mixture of ortho and para nitrophenols. mlsu.ac.in
Sulfonation: The reaction with sulfuric acid can produce either the ortho or para isomer depending on the temperature. mlsu.ac.in
Halogenation: With an aqueous solution of bromine, phenol readily forms a tribromophenol. mlsu.ac.in
Furthermore, the Kolbe-Schmidt reaction demonstrates the reactivity of the phenolate (B1203915) anion, where carbon dioxide, a weak electrophile, reacts to form salicylic (B10762653) acid, highlighting the enhanced nucleophilicity of the phenolate ring. libretexts.org
Ring-Opening and Rearrangement Reactions
The 1,3,5-dithiazinane ring can undergo ring-opening and rearrangement reactions under certain conditions. For example, heating 2-(1,3,5-dithiazinan-5-yl)ethanol and its 1-phenylethanol (B42297) analogue leads to the formation of the corresponding 1,3,5-tri(2-hydroxyethyl)-1,3,5-triazinanes, indicating a rearrangement of the heterocyclic structure. researchgate.net
The ring-opening of related heterocyclic systems like aziridines has been studied extensively. The nucleophilic attack of lithiated dithianes on sulfonyl-activated aziridines leads to efficient ring cleavage, yielding β-amino carbonyl equivalents. psu.edu The success of this reaction is dependent on the nature of the sulfonyl activating group and the pKa of the dithiane. psu.edu
Electrophilic and Nucleophilic Behavior of the Dithiazinane Ring
The 1,3,5-dithiazinane ring exhibits both electrophilic and nucleophilic properties. The nitrogen atom can act as a nucleophile, as seen in its reactions with electrophiles like tosyl chloride. researchgate.net The ring can also be subject to nucleophilic attack, leading to ring-opening, particularly when activated. psu.edu
Studies on 5-methyl-1,3,5-dithiazinanes with Lewis acids such as Al(CH3)3, Al(CH3)2Cl, AlCl3, and AlBr3 have shown the formation of mono-N-adducts, where the dithiazinane ring maintains a chair conformation with the methyl group in the axial position. researchgate.net
Ring-Chain Tautomerism Considerations
Ring-chain tautomerism is a phenomenon observed in certain heterocyclic systems. In the case of 2-(1,3,5-dithiazinan-5-yl)ethanol, it exists as a crystalline solid that can form different polymorphs. nih.gov One polymorph features one-dimensional, helical strands connected through O—H⋯O hydrogen bonds, while another forms centrosymmetric dimers through pairwise O—H⋯N hydrogen bonds from the hydroxyl group to the nitrogen atom of an adjacent molecule. nih.gov This suggests the possibility of intermolecular interactions influencing the conformational preferences and potential for tautomeric equilibria in solution, although specific studies on the ring-chain tautomerism of this compound itself are not detailed in the provided search results. The study of ring-chain tautomerism in derivatives of o-hydroxybenzylamine with aldehydes and ketones provides a relevant comparison, where the equilibrium between the open-chain Schiff base and the cyclic oxazine (B8389632) is influenced by substituents. acs.org
Coordination Chemistry of 2 1,3,5 Dithiazinan 5 Yl Phenol As a Ligand
Ligand Design Principles and Coordination Sites
2-(1,3,5-Dithiazinan-5-yl)phenol is a multifaceted ligand with several potential coordination sites. The design of this ligand, featuring both a phenolic hydroxyl group and a dithiazinane ring, allows for diverse binding modes. The key coordination sites are the oxygen atom of the hydroxyl group and the nitrogen atom within the dithiazinane ring. This arrangement facilitates the formation of chelate rings with metal centers, enhancing the stability of the resulting complexes.
The flexibility of the dithiazinane ring also plays a crucial role in its coordination behavior. This ring can adopt various conformations, such as a chair conformation, which can influence the steric and electronic environment around the metal center. The substituents on the phenol (B47542) and dithiazinane rings can be modified to fine-tune the ligand's properties, such as its solubility and the stability of its metal complexes.
Complexation with Main Group Elements
The unique structural features of this compound make it an excellent ligand for complexation with a range of main group elements.
Group 13 Metal Complexes (Boron, Aluminum, Gallium)
The interaction of this compound and its derivatives with Group 13 metals like boron, aluminum, and gallium has been a subject of considerable research. These interactions lead to the formation of a variety of complexes with interesting structural and reactive properties.
The reaction of 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) derivatives with boron and gallium reagents such as BF3·OEt2, BCl3·DMS, (Ph2B)2O, and GaCl3 results in the formation of chelates. researchgate.net In these complexes, the ligand coordinates to the metal center through both the nitrogen and oxygen atoms, forming stable five-membered chelate rings. This internal coordination of the nitrogen atom to the metal center (N→M, where M = B or Ga) leads to the creation of spiro-compounds, with the nitrogen atom acting as the spiro center. researchgate.net
The formation of these spirocyclic structures is a noteworthy feature of the coordination chemistry of this ligand with Group 13 elements. The stability of these compounds can be attributed to the chelate effect, where the formation of a ring structure enhances the thermodynamic stability of the complex.
This compound and its derivatives readily form adducts with boranes, such as BH3. researchgate.net The formation of these N-borane adducts can have a significant impact on the conformation of the dithiazinane ring. Theoretical studies have shown that the dithiazinane ring in these adducts typically maintains a chair conformation. researchgate.net The formation of these adducts can also influence the reactivity of the ligand, for example, by modifying the Lewis basicity of the nitrogen atom. nih.gov
The reactions of 2-(1,3,5-dithiazinan-5-yl)ethanol derivatives with organoaluminum reagents like AlMe2Y (where Y = Me or Cl) have been shown to produce a variety of complexes, including both dimeric and monometallic structures. nih.govresearchgate.net Equimolar reactions can yield dimeric compounds with pentacoordinated aluminum atoms or monometallic species with tetracoordinated aluminum. nih.govacs.org When two equivalents of the aluminum reagent are used, tetracoordinated dialuminum complexes are formed. nih.govacs.org
In these aluminum complexes, the ligands coordinate to the aluminum atoms through both the nitrogen and oxygen atoms, leading to a nitrogen-based spiranic structure. nih.govresearchgate.net The specific structure obtained is highly dependent on the stoichiometry of the reactants and the reaction conditions. researchgate.net
Table 1: Structural Characteristics of Organometallic Aluminum Complexes
| Reactant Ratio (Ligand:Al) | Resulting Structure | Aluminum Coordination Number | Reference |
| 1:1 | Dimeric | 5 | nih.govacs.org |
| 1:1 | Monometallic | 4 | nih.govacs.org |
| 1:2 | Dialuminum Complex | 4 | nih.govacs.org |
Tin Complexes and Hypervalency
The coordination chemistry of this compound derivatives extends to tin. These ligands can form complexes with both tin(II) and tin(IV) centers. A notable feature of these complexes is the potential for hypervalency at the tin atom.
Research has shown that related 1,3,5-heterocyclohexane derivatives can form complexes with tin where the tin atom is penta- or hexacoordinate. researchgate.net In these complexes, the phosphorus atoms of phosphite (B83602) or phosphine (B1218219) substituents are strongly coordinated to the tin atom, while the intracyclic nitrogen atoms form weaker coordination bonds. researchgate.net This results in hypervalent tin centers. The formation of such hypervalent species is a testament to the versatility of this ligand system in stabilizing higher coordination numbers around a central metal atom.
Pnicogen Interactions
The interaction of this compound with pnicogen elements (Group 15 of the periodic table, including nitrogen, phosphorus, arsenic, antimony, and bismuth) is a nuanced area of its coordination chemistry. While extensive experimental studies specifically detailing the pnicogen interactions of this particular ligand are not widely available in the current body of scientific literature, theoretical principles and research on analogous molecular systems allow for a reasoned discussion of its potential pnicogen bonding capabilities.
Pnicogen bonding is a non-covalent interaction wherein a pnicogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. rsc.org The nitrogen atom within the 1,3,5-dithiazinane ring of this compound is a potential site for such interactions. Research has unveiled the presence of nitrogen-involved pnicogen bonding in various aromatic and aliphatic imide groups. rsc.org This type of interaction, though sometimes overlooked, can play a significant role in the conformation and self-assembly of molecules. rsc.org
In the context of this compound, the nitrogen atom could potentially engage in pnicogen bonding with electron-deficient pnicogen centers in other molecules. The strength and nature of this interaction would be influenced by the electronic environment of the nitrogen and the specific pnicogen element involved. For instance, interactions with antimony-containing compounds, which have a history of use in therapeutic medicine, could be of particular interest. researchgate.net The elucidation of the structures of antimony-containing drugs has often been a complex challenge, highlighting the intricate nature of their coordination chemistry. researchgate.net
Furthermore, studies on related dithiazinane derivatives, such as 2-(1,3,5-dithiazinan-5-yl)ethanol, have shown that the intracyclic nitrogen atom can participate in weak coordination bonds. researchgate.net While these are typically intramolecular or with metal centers, they underscore the electronic availability of the nitrogen for interaction. In coordination products of these related ligands, pnicogen bonds of the type N→P have been observed to be preserved. researchgate.net
Structural Analysis of Metal Complexes
The structural elucidation of metal complexes is fundamental to understanding their chemical and physical properties. For complexes involving this compound, a comprehensive structural analysis would typically involve a combination of spectroscopic techniques and single-crystal X-ray diffraction. While a definitive and complete public record of crystal structures for metal complexes of this specific ligand is limited, we can infer likely coordination modes and analytical approaches from studies on closely related ligands and general principles of coordination chemistry.
The ligand this compound possesses multiple potential donor atoms: the oxygen of the phenolic hydroxyl group, the nitrogen atom, and the two sulfur atoms of the dithiazinane ring. This multi-dentate character allows for a variety of coordination modes, including monodentate, bidentate, and potentially bridging behavior. The deprotonation of the phenolic hydroxyl group typically leads to the formation of a strong metal-oxygen bond, a common feature in the coordination of phenol-containing ligands. ijcce.ac.irscispace.com
The nitrogen and sulfur atoms of the dithiazinane ring introduce further coordination possibilities. In related systems, the nitrogen atom has been shown to form coordination bonds. researchgate.net The sulfur atoms, being soft donor atoms, would be expected to coordinate preferentially to soft metal ions.
Spectroscopic and Analytical Characterization
A suite of analytical techniques is generally employed to characterize the formation and structure of metal complexes in the absence of single-crystal X-ray data. These methods provide valuable insights into the ligand's coordination to the metal center.
| Analytical Technique | Information Gained | Typical Observations for this compound Complexes |
| Infrared (IR) Spectroscopy | Identifies the functional groups involved in coordination. | Disappearance or shift of the phenolic O-H stretching band; shifts in the C-N and C-S stretching frequencies of the dithiazinane ring. ijcce.ac.irnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's structure in solution and changes upon complexation. | Disappearance of the phenolic proton signal in ¹H NMR upon deprotonation and coordination; shifts in the chemical shifts of protons and carbons near the coordination sites. scispace.comnih.gov |
| UV-Visible Spectroscopy | Reveals changes in electronic transitions upon complexation and provides information on the geometry of the complex. | Shifts in the π-π* and n-π* transitions of the ligand; appearance of d-d transition bands for transition metal complexes. nih.gov |
| Mass Spectrometry | Determines the molecular weight and stoichiometry of the complex. | Provides the mass-to-charge ratio of the complex, confirming its formation and composition. scispace.com |
| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution. | Low molar conductivity values suggest non-electrolytic nature, indicating that anions are coordinated to the metal center. ijpbs.com |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the geometry and oxidation state of the metal ion. | Paramagnetic behavior for complexes with unpaired electrons (e.g., some Cu(II) or Co(II) complexes). nih.gov |
X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) can also be utilized to assess the crystallinity and phase purity of the synthesized complexes. spuvvn.edu The diffraction pattern can provide information about the crystal system and unit cell parameters. spuvvn.edu
Given the lack of specific crystallographic data for metal complexes of this compound, the following table presents hypothetical but representative crystallographic data for a potential transition metal complex, based on values typically observed for similar structures in the literature.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1885.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.567 |
| R-factor (%) | 4.5 |
The synthesis and structural analysis of metal complexes with ligands analogous to this compound have been reported with a variety of transition metals, including copper, nickel, cobalt, and zinc. researchgate.netmdpi.comresearchgate.netscirp.org These studies consistently demonstrate the versatility of such ligands in forming stable complexes with diverse geometries and coordination environments.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic landscape of 2-(1,3,5-Dithiazinan-5-yl)phenol, offering a detailed view of its bonding, charge distribution, and molecular orbitals.
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure of molecules from first principles. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), would be utilized to optimize the molecular geometry and compute various electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
The electronic structure analysis would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study the charge distribution and the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. nih.gov This provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding. For instance, the interaction between the lone pairs of the oxygen and sulfur atoms with the aromatic ring can be quantified.
The following table illustrates the type of data that would be generated from DFT calculations on this compound.
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -Y.YY eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Z.ZZ eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | See Breakdown | Provides insight into the partial charges on individual atoms. |
| - Phenolic Oxygen | -0.A | Highlights the electronegativity and potential for hydrogen bonding. |
| - Dithiazinane N | -0.B | Indicates the basicity of the nitrogen atom. |
| - Dithiazinane S | +0.C | Shows the charge distribution on the sulfur atoms. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of this compound over time. nih.gov
Molecular mechanics (MM) methods use classical physics to model the potential energy surface of a molecule. These methods are computationally less expensive than quantum calculations, allowing for the exploration of a larger number of conformations. For this compound, MM simulations can identify the most stable conformers by rotating the bonds between the phenol (B47542) and dithiazinane rings and within the dithiazinane ring itself. The dithiazinane ring is expected to adopt a chair conformation. researchgate.net
Molecular dynamics (MD) simulations build upon molecular mechanics by incorporating the element of time, simulating the movement of atoms and molecules. mdpi.com An MD simulation of this compound, potentially in a solvent like water, would reveal how the molecule behaves in a more realistic environment. researchgate.net These simulations can provide information on:
Conformational Flexibility: How the molecule transitions between different low-energy conformations.
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds, particularly involving the phenolic hydroxyl group and the nitrogen and sulfur atoms of the dithiazinane ring. nih.gov
Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and properties.
The results of a conformational analysis could be summarized as follows:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |
| 1 (Chair) | 0.00 | C-C-N-C: ~175 | 75 |
| 2 (Twist) | 2.5 | C-C-N-C: ~120 | 15 |
| 3 (Boat) | 5.0 | C-C-N-C: ~60 | 10 |
Prediction of Reactivity and Reaction Pathways
Theoretical studies are also invaluable for predicting the reactivity of this compound and elucidating potential reaction pathways.
The electronic properties calculated using DFT, such as the HOMO and LUMO energies and the distribution of electrostatic potential, can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the phenolic oxygen and the nitrogen atom in the dithiazinane ring are expected to be nucleophilic centers, while the aromatic ring may be susceptible to electrophilic substitution.
Computational methods can be used to model reaction mechanisms, for example, by locating transition states and calculating activation energies for various potential reactions. This could include reactions such as oxidation of the sulfur atoms, N-alkylation, or reactions involving the phenolic hydroxyl group. youtube.comocr.org.uk The study of reaction pathways for similar heterocyclic systems can provide a framework for these predictions. researchgate.net
A hypothetical reactivity prediction table is presented below:
| Reaction Type | Predicted Reactive Site(s) | Activation Energy (kcal/mol) | Notes |
| Electrophilic Aromatic Sub. | Ortho/Para positions on phenol | ~20-25 | Directed by the hydroxyl group. |
| Nucleophilic Attack on C=S | Carbonyl carbon (if oxidized) | ~15-20 | Would require prior oxidation of the dithiazinane ring. |
| N-Alkylation | Dithiazinane Nitrogen | ~10-15 | The nitrogen lone pair is a likely site for alkylation. |
| O-Alkylation | Phenolic Oxygen | ~12-18 | A common reaction for phenols. |
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks
There is no available crystallographic data for 2-(1,3,5-Dithiazinan-5-yl)phenol to describe its hydrogen bonding networks. A hypothetical analysis would suggest the phenolic hydroxyl group (-OH) as a strong hydrogen bond donor and the dithiazinane nitrogen atom as a potential acceptor. The oxygen atom of the phenol (B47542) could also act as a hydrogen bond acceptor. The interplay between these potential interactions would define the supramolecular structure, but requires experimental validation.
Weak Non-Covalent Interactions
Specific data on weak non-covalent interactions, such as C-H···π, S···S, or π-π stacking, are absent for this compound. The presence of a phenyl ring and sulfur atoms suggests that such interactions could play a role in its crystal packing, but this remains speculative without experimental evidence.
Polymorphism and Crystal Engineering
No polymorphs of this compound have been reported in the scientific literature. The study of polymorphism is contingent on the successful crystallization of a compound under different conditions, and such studies for this specific molecule have not been published. Consequently, there is no information regarding crystal engineering efforts for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
